molecular formula C12H17NO3 B1144412 (R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol CAS No. 208925-08-0

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

Cat. No.: B1144412
CAS No.: 208925-08-0
M. Wt: 223.27
InChI Key:
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Description

(R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27. The purity is usually 95%.
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Scientific Research Applications

  • Antioxidant and Antimicrobial Agent Synthesis : Derivatives of 6-amino-1,3-dimethyluracil, which is structurally similar, have been synthesized and evaluated for antioxidant and antimicrobial activities (H. Al-Adhami & Suaad M. H. Al-Majidi, 2021).

  • HIV and HBV Treatment Research : A derivative, 2',3'-Dideoxy-6',6'-difluoro-3'-thionucleoside, has shown high biological activities against HIV and HBV (Yun Wu et al., 2004).

  • Antiviral Agent Synthesis : Compounds synthesized using (1R,cis)-2-(3-Amino-2,2-dimethylcyclobutyl)ethanol have shown some activity against viruses like herpes simplex and vaccinia (J E Borges et al., 1998).

  • Enzyme Reaction Studies : The compound has been used in the study of enzyme reactions, such as in the research on ethanolamine ammonia-lyase (D. Gani et al., 1983).

  • Cytotoxicity Studies : Synthesized alcohols based on a benzo[c]phenanthrene moiety, which may include derivatives of this compound, have been studied for their cytotoxic effects against carcinoma cell lines (Habiba Guédouar et al., 2018).

  • Green Chemistry Applications : It has been involved in green chemistry applications, such as in the one-pot three-component synthesis of novel dihydrophthalazine-1,4-diones (M. Suman et al., 2017).

  • Ionic Liquids Synthesis : The compound is used in the synthesis of multi-hydroxyl and Sulfonyl dual-functionalized Room Temperature Ionic Liquids (Guozhang Zhu et al., 2007).

  • Organometallic Chemistry : It plays a role in the synthesis of organometallic compounds, such as di-tert-butyl(di-tert-butylphenylsilylimino) silane (Jörg Niesmann et al., 1996).

  • Calcium-Antagonistic and Antihypertensive Activities : Used in the synthesis of 1, 4-Dihydropyridine-5-phosphonates showing calcium-antagonistic and antihypertensive activities (R. Sakoda et al., 1992).

Mechanism of Action

Target of Action

The primary target of this compound is the β2 adrenergic receptor . This receptor is a type of G-protein coupled receptor found in the smooth muscle of the bronchi and bronchioles. It plays a crucial role in regulating bronchial muscle tone and airway resistance.

Mode of Action

As an agonist of the β2 adrenergic receptor, this compound binds to the receptor and triggers a conformational change. This change activates the G protein, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of the β2 adrenergic receptor leads to the stimulation of the adenylate cyclase pathway. This results in the conversion of ATP to cAMP. The increased cAMP activates protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Result of Action

The primary result of the compound’s action is bronchodilation, or the relaxation of bronchial smooth muscle. This leads to an increase in airway diameter and improved airflow, which can alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Analysis

Biochemical Properties

(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic receptors, influencing neurotransmission processes . The nature of these interactions often involves binding to receptor sites, leading to modulation of receptor activity and subsequent biochemical responses.

Cellular Effects

The effects of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate signaling pathways related to stress and anxiety by interacting with adrenergic receptors . This modulation can lead to changes in gene expression patterns and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to either activation or inhibition of enzymatic activities. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol can vary over time. Studies have shown that the compound is relatively stable under controlled conditions, but it may degrade over extended periods. Long-term exposure to the compound has been observed to cause sustained changes in cellular functions, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmission and reduction of anxiety-related behaviors. At higher doses, it can cause toxic effects, including disruption of normal cellular functions and potential organ damage .

Metabolic Pathways

(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of (1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions .

Properties

IUPAC Name

(1R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7,13H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAAANMPVNIYBF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@H](CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208925-08-0
Record name (1R)-2-AMINO-1-(2,2-DIMETHYL-4H-1,3-BENZODIOXIN-6-YL)ETHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.